

# Genotoxicity Assessment of 2-Cyclohexylcyclohexanone: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the genotoxic potential of **2-Cyclohexylcyclohexanone**, a fragrance ingredient with a woody, camphor-like scent. As direct genotoxicity data for this compound is limited, this evaluation relies on a weight-of-evidence approach, incorporating data from structurally similar "read-across" compounds: 2-tert-butylcyclohexanone and 2-sec-butylcyclohexanone. To provide a broader context for safety assessment, this guide also compares the genotoxic profile of these compounds with cyclohexanone and other fragrance ingredients possessing similar scent characteristics.

## Executive Summary

Based on the available data from analogue compounds, **2-Cyclohexylcyclohexanone** is not expected to be genotoxic.<sup>[1]</sup> Read-across data from 2-tert-butylcyclohexanone and 2-sec-butylcyclohexanone, which have been tested in a battery of standard genotoxicity assays, show no evidence of mutagenic or clastogenic activity.

In contrast, the structurally related but simpler molecule, cyclohexanone, has produced a positive result in an in vivo micronucleus assay, suggesting it may induce chromosomal damage in the bone marrow of mice. This highlights the importance of subtle molecular differences in determining genotoxic potential.

This guide presents the available data in a comparative format, details the experimental methodologies for the key genotoxicity assays, and provides visualizations of the experimental

workflows to aid in the understanding and interpretation of the findings.

## Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for **2-Cyclohexylcyclohexanone** (via its analogues), cyclohexanone, and selected alternative fragrance ingredients. The data for the analogue compounds are primarily qualitative, as detailed quantitative results from the original study reports were not publicly available.

Table 1: Genotoxicity Profile of 2-Cyclohexylcyclohexanone and its Analogues

| Compound                                                              | Ames Test<br>(OECD 471)                                        | In Vitro<br>Micronucleus<br>Test (OECD<br>487)                          | In Vitro<br>Chromosomal<br>Aberration<br>Test (OECD<br>473) | In Vivo<br>Micronucleus<br>Test (OECD<br>474) |
|-----------------------------------------------------------------------|----------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------|
| 2-Cyclohexylcyclohexanone                                             | No Data Available                                              | No Data Available                                                       | No Data Available                                           | No Data Available                             |
| 2-tert-Butylcyclohexanone (Read-across for 2-Cyclohexylcyclohexanone) | Negative in S. typhimurium and E. coli up to 5000 µg/plate [2] | Negative in human peripheral blood lymphocytes up to 1543 µg/mL [3] [4] | No Data Available                                           | No Data Available                             |
| 2-sec-Butylcyclohexanone (Read-across for 2-Cyclohexylcyclohexanone)  | Negative in S. typhimurium up to 5000 µg/plate [5]             | Negative [5]                                                            | No Data Available                                           | No Data Available                             |

Table 2: Genotoxicity Profile of Cyclohexanone and Alternative Fragrance Ingredients

| Compound      | Ames Test<br>(OECD 471) | In Vitro<br>Micronucleus<br>Test (OECD<br>487) | In Vitro<br>Chromosomal<br>Aberration<br>Test (OECD<br>473) | In Vivo<br>Micronucleus<br>Test (OECD<br>474) |
|---------------|-------------------------|------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------|
| Cyclohexanone | No Data<br>Available    | No Data<br>Available                           | No Data<br>Available                                        | Positive in<br>mouse bone<br>marrow[6]        |
| Camphor       | Negative                | No Data<br>Available                           | No Data<br>Available                                        | Negative in<br>peripheral blood               |
| Woody Ketone  | No Data<br>Available    | No Data<br>Available                           | No Data<br>Available                                        | No Data<br>Available                          |

## Experimental Protocols

The genotoxicity of the evaluated compounds was assessed using standardized assays, primarily following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

### Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.

- Principle: The assay utilizes several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a state where they can synthesize the amino acid, suggesting the test substance caused a mutation.
- Methodology:
  - Strains: A set of bacterial strains, typically including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2uvrA, are used to detect different types of mutations.

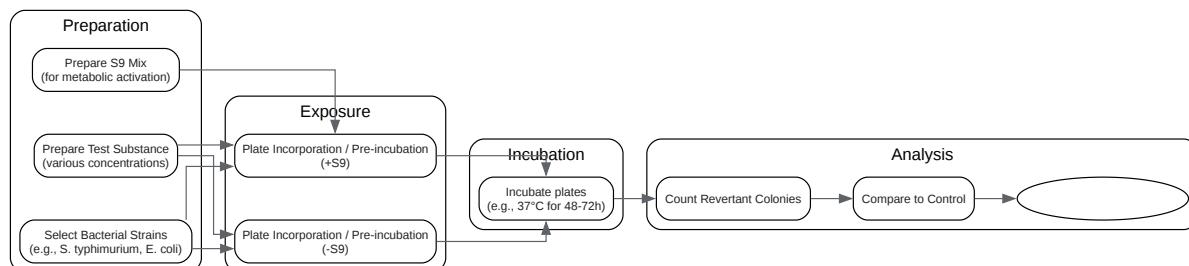
- Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), usually derived from rat liver, to mimic the metabolic processes that occur in mammals.
- Exposure: The bacterial strains are exposed to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method.
- Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the solvent control, and/or a reproducible and significant increase at one or more concentrations.

## In Vitro Mammalian Cell Micronucleus Test - OECD 487

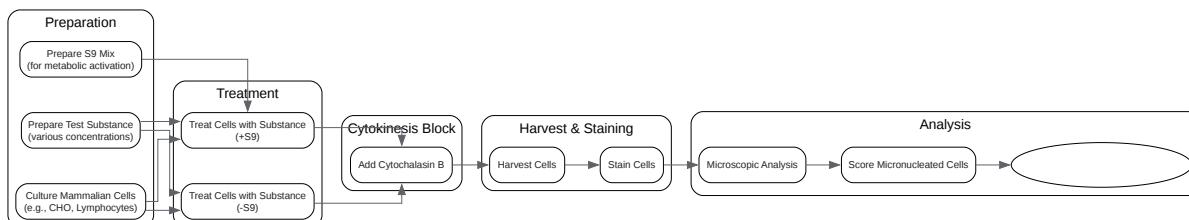
This assay identifies substances that cause damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

- Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage (clastogenicity) or interfered with the cell division process (aneugenicity).
- Methodology:
  - Cell Lines: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, or human peripheral blood lymphocytes, can be used.
  - Treatment: Cells are exposed to the test substance at several concentrations, both with and without metabolic activation (S9). To identify cells that have completed division, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily scored.
  - Harvest and Analysis: After treatment, cells are harvested, stained, and the frequency of micronucleated cells is determined by microscopic examination.

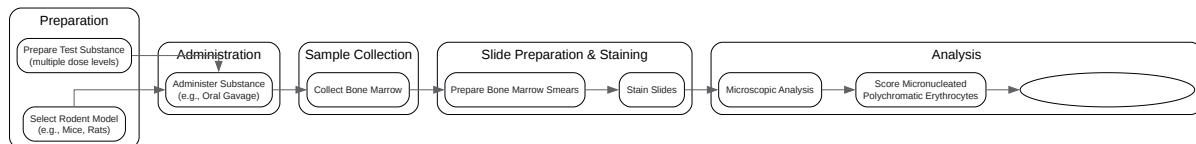
# In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474


This test evaluates the genotoxic potential of a substance in a living organism.

- Principle: The assay assesses chromosome damage in the bone marrow of rodents by measuring the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). As erythroblasts mature into erythrocytes, the main nucleus is expelled. Any micronuclei formed due to chromosomal damage during the last cell division are retained in the cytoplasm of the anucleated erythrocyte.
- Methodology:
  - Animal Model: Typically, mice or rats are used.
  - Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
  - Sample Collection: At appropriate time points after treatment, bone marrow is collected from the femur.
  - Analysis: The bone marrow cells are smeared on slides, stained, and the frequency of micronucleated polychromatic erythrocytes is scored under a microscope.


## Visualizations

## Experimental Workflow Diagrams


The following diagrams illustrate the general workflows for the key genotoxicity assays described above.

[Click to download full resolution via product page](#)

## Ames Test Experimental Workflow

[Click to download full resolution via product page](#)

## In Vitro Micronucleus Assay Workflow



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RIFM fragrance ingredient safety assessment, 2-cyclohexylcyclohexanone, CAS Registry Number 90-42-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 3. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 4. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 5. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Genotoxicity Assessment of 2-Cyclohexylcyclohexanone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167041#genotoxicity-assessment-of-2-cyclohexylcyclohexanone>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)